molecular formula C11H8N2 B11915817 4H-Cyclopenta[b]quinoxaline CAS No. 269-66-9

4H-Cyclopenta[b]quinoxaline

Cat. No.: B11915817
CAS No.: 269-66-9
M. Wt: 168.19 g/mol
InChI Key: DAXCFBXWFKCGKF-UHFFFAOYSA-N
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Description

4H-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylenediamine with nitro-olefins in the presence of a catalyst such as copper bromide in ethanol at elevated temperatures . Another method involves the alkylation of 2,6-dibromo-4H-cyclopenta[b]quinoxaline in aqueous conditions, which offers high yields and mild reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 4H-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve amines or thiols.

Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have diverse applications in organic synthesis and material science.

Scientific Research Applications

4H-Cyclopenta[b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

    4H-Cyclopenta[b]dithiophene: This compound shares a similar fused ring structure but contains sulfur atoms instead of nitrogen.

    4H-Dithieno[3,2-b2’,3’-d]silol: Another related compound with a fused ring system that includes silicon atoms.

Uniqueness: 4H-Cyclopenta[b]quinoxaline is unique due to its nitrogen-containing quinoxaline ring, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photovoltaic devices .

Properties

CAS No.

269-66-9

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

9H-cyclopenta[b]quinoxaline

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-7,12H

InChI Key

DAXCFBXWFKCGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC3=N2

Origin of Product

United States

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